molecular formula C15H22N2O2 B065101 tert-Butyl 4-(piperazin-1-yl)benzoate CAS No. 187669-28-9

tert-Butyl 4-(piperazin-1-yl)benzoate

Cat. No.: B065101
CAS No.: 187669-28-9
M. Wt: 262.35 g/mol
InChI Key: KROXQOZMVCDQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(piperazin-1-yl)benzoate, also known as TB4P, is an organic compound that has been used in a variety of scientific research applications. TB4P is a derivative of benzoic acid and has been used for its ability to increase the solubility of organic compounds in various solvents. It has also been used in the synthesis of other organic compounds, as well as in the development of new drugs and drug delivery systems.

Scientific Research Applications

DNA Interaction and Cellular Applications

  • DNA Minor Groove Binding : Hoechst 33258, a synthetic dye and an analogue of N-methyl piperazine, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It is widely used in cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and investigation of plant chromosomes. This compound is also utilized in designing radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Environmental and Toxicological Studies

  • Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : Research into the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which include tert-butyl based compounds, highlights their detection in various environmental matrices and human samples. SPAs have been associated with potential hepatic toxicity, endocrine disruption, and carcinogenic effects. Future research directions are recommended for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Pharmacological Applications

  • Development of Macozinone for TB Treatment : Macozinone, a piperazine-benzothiazinone derivative, is in clinical studies for tuberculosis treatment. Its target, DprE1, is involved in the synthesis of essential cell wall components in Mycobacterium tuberculosis. Early clinical results are promising for developing more efficient TB drug regimens (Makarov & Mikušová, 2020).
  • Piperazine Derivatives for Therapeutic Use : Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory activities. Modifying the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. This versatility underscores the importance of piperazine in drug design (Rathi et al., 2016).

Synthetic Applications and Chemical Properties

  • Synthesis of N-heterocycles : The use of tert-butanesulfinamide in the stereoselective synthesis of amines and N-heterocycles, including piperidines, pyrrolidines, and azetidines, represents a crucial methodology in producing many natural products and therapeutically relevant compounds. This highlights the significant role of tert-butyl based auxiliaries in organic synthesis (Philip et al., 2020).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictograms indicate a warning (GHS07) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

tert-butyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROXQOZMVCDQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630376
Record name tert-Butyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187669-28-9
Record name tert-Butyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-bromobenzoate (4.8 g, 18.8 mmol), piperazine (9.7 g, 0.11 mol), palladium acetate (85 mg, 0.38 mmol), (S)-(−)-BINAP (352 mg, 0.57 mmol), and sodium tert-butoxide (2.7 g, 28.2 mmol) in toluene (50 ml) was refluxed under a nitrogen atmosphere for 2 hours. Ethyl acetate and water were added to the reaction mixture and the insoluble substances were removed by filtration though Celite, and the filtrate was extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (methylene chloride/methanol=5/1) to afford tert-butyl 4-(piperazin-1-yl)benzoate (3.8 g, yield 77%) as a gray powder.
Quantity
4.8 g
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reactant
Reaction Step One
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9.7 g
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reactant
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2.7 g
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reactant
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50 mL
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solvent
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85 mg
Type
catalyst
Reaction Step One
Quantity
352 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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